Ethyl N-Methyl-N-(Piperidin-4-yl)Carbamate (CAS 550369-98-7): A Comprehensive Technical Guide for Medicinal Chemistry Applications
Ethyl N-Methyl-N-(Piperidin-4-yl)Carbamate (CAS 550369-98-7): A Comprehensive Technical Guide for Medicinal Chemistry Applications
Executive Summary
In the landscape of modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. Ethyl N-methyl-N-(piperidin-4-yl)carbamate (CAS: 550369-98-7) is a highly versatile, bifunctional pharmaceutical intermediate[1]. It combines two critical structural motifs: a piperidine ring, widely recognized as a "privileged scaffold" in medicinal chemistry[2], and an N-methyl-ethylcarbamate group, which serves as a metabolically stable bioisostere for amides[3].
This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, a self-validating mechanistic synthesis protocol, and its strategic applications in rational drug design.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is essential for predicting its behavior in downstream synthesis and biological systems. The secondary amine of the piperidine ring provides a reactive handle for alkylation, arylation, or amide coupling, while the tertiary carbamate is chemically orthogonal and metabolically robust.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | Ethyl N-methyl-N-(piperidin-4-yl)carbamate |
| CAS Registry Number | 550369-98-7 |
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.25 g/mol |
| Structural Features | Secondary aliphatic amine (piperidine); Tertiary carbamate |
| Hydrogen Bond Donors | 1 (Piperidine -NH) |
| Hydrogen Bond Acceptors | 3 (Carbamate C=O, Carbamate -O-, Piperidine -N-) |
| Synthetic Utility | Orthogonal reactivity; precursor for GPCR/Kinase ligands |
Mechanistic Synthesis & Retrosynthetic Analysis
The synthesis of ethyl N-methyl-N-(piperidin-4-yl)carbamate requires a highly controlled, orthogonal protection strategy. The most efficient route utilizes 1-Boc-4-piperidone as the starting material. The causality behind selecting the tert-butyloxycarbonyl (Boc) protecting group over a carboxybenzyl (Cbz) group lies in its absolute stability during the subsequent electrophilic carbamoylation step, and its clean, gas-evolving cleavage under acidic conditions (HCl or TFA) that leaves the ethyl carbamate intact[4].
Caption: Retrosynthetic pathway for Ethyl N-methyl-N-(piperidin-4-yl)carbamate.
Reaction Optimization Data
To ensure maximum yield and prevent premature Boc-cleavage during carbamoylation, the choice of the acid scavenger is critical.
Table 2: Optimization of the Carbamoylation Step[5]
| Base (Equivalents) | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| Pyridine (1.5 eq) | DCM | 0 to RT | 65% | Incomplete conversion; weak basicity. |
| DIPEA (1.5 eq) | THF | 0 to RT | 82% | Good yield, but slower reaction kinetics. |
| TEA (1.5 eq) | DCM | 0 to RT | >95% | Optimal; rapid neutralization of HCl byproduct. |
Experimental Protocols: A Self-Validating System
The following step-by-step methodology is designed as a self-validating system. At each stage, specific physicochemical readouts (e.g., TLC staining, salt precipitation) confirm the success of the transformation without requiring immediate LC-MS analysis.
Step 1: Reductive Amination
Objective: Convert 1-Boc-4-piperidone to tert-butyl 4-(methylamino)piperidine-1-carboxylate.
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Reagent Mixing: Dissolve 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM). Add a solution of methylamine (2.0 M in THF, 1.5 eq).
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Catalysis & Reduction: Stir for 1 hour at room temperature to allow imine formation. Cool to 0 °C and add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise.
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Causality: STAB is specifically chosen over NaBH4 because its electron-withdrawing acetate groups reduce its reducing power, preventing the reduction of the ketone before imine formation and avoiding over-alkylation.
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Validation: Monitor via TLC (DCM:MeOH 9:1). The product will stain intensely with Ninhydrin (indicating a secondary amine), whereas the starting material will not.
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Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over MgSO4, and concentrate.
Step 2: Carbamoylation
Objective: Install the ethyl carbamate moiety[4].
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Preparation: Dissolve the crude secondary amine from Step 1 (1.0 eq) and Triethylamine (TEA, 1.5 eq) in anhydrous DCM. Cool strictly to 0 °C.
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Electrophilic Addition: Add Ethyl chloroformate (1.1 eq) dropwise over 15 minutes.
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Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the Boc group and suppresses the formation of diethyl carbonate side-products.
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Validation: TLC (Hexanes:EtOAc 1:1). The product is UV-active and will no longer stain with Ninhydrin, validating the complete consumption of the secondary amine.
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Workup: Wash the organic layer with 0.5 M HCl, then brine. Dry and concentrate to yield tert-butyl 4-(ethoxycarbonyl(methyl)amino)piperidine-1-carboxylate.
Step 3: Orthogonal Deprotection
Objective: Cleave the Boc group to yield the target compound (CAS 550369-98-7)[5].
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Acidic Cleavage: Dissolve the intermediate in minimal DCM. Add 4M HCl in Dioxane (5.0 eq) at room temperature.
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Self-Validating Precipitation: As the Boc group is cleaved (evolving CO2 and isobutylene gases), the resulting secondary piperidine amine forms an HCl salt. Because this salt is insoluble in DCM/Dioxane, it will precipitate out of the solution as a white solid. The formation of this precipitate is a visual confirmation of successful deprotection.
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Isolation: Filter the white solid. To obtain the free base, dissolve the salt in water, basify to pH 10 with 1M NaOH, and extract with DCM. Evaporate to yield the pure target compound.
Applications in Drug Development
The Piperidine Privileged Scaffold
The piperidine ring is one of the most frequently utilized heterocycles in FDA-approved drugs[2]. Its basic nitrogen (pKa ~9.5) is protonated at physiological pH, allowing it to form critical salt-bridge interactions with conserved aspartate or glutamate residues within the binding pockets of G-Protein Coupled Receptors (GPCRs) and various kinases[6].
Caption: GPCR signaling cascade modulated by piperidine-core pharmaceutical candidates.
Carbamates as Amide Bioisosteres
The N-methyl-ethylcarbamate moiety is strategically used by medicinal chemists as a bioisostere for amide bonds[3]. While amides are highly susceptible to enzymatic cleavage by proteases and amidases in vivo, the carbamate functional group exhibits profound proteolytic stability[7].
Furthermore, replacing an amide with a carbamate has been shown to modulate the Exposed Polar Surface Area (EPSA) of the molecule[7]. By altering the dipole moment and reducing the hydrogen-bonding capacity slightly, carbamates can significantly enhance the passive membrane permeability of a drug candidate, making CAS 550369-98-7 an ideal building block for CNS-targeted therapeutics that must cross the Blood-Brain Barrier (BBB).
Analytical Characterization
To ensure the integrity of the synthesized building block, the following analytical parameters should be verified:
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1H NMR (400 MHz, CDCl3): Look for the characteristic ethyl carbamate signals: a quartet at ~4.12 ppm (2H, -O-CH2-CH3) and a triplet at ~1.25 ppm (3H, -O-CH2-CH3). The N-methyl group will appear as a sharp singlet at ~2.80 ppm (3H, N-CH3). The piperidine protons will present as complex multiplets between 1.50 and 3.20 ppm.
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LC-MS (ESI+): Expected [M+H]+ at m/z 187.1.
References
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed / NIH URL:[Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry Source: ACS Publications URL:[Link]
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Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups Source: PMC / NIH URL:[Link]
-
Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 Source: PMC / NIH URL:[Link]
Sources
- 1. MDL Mfcd12085304 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups - PMC [pmc.ncbi.nlm.nih.gov]
